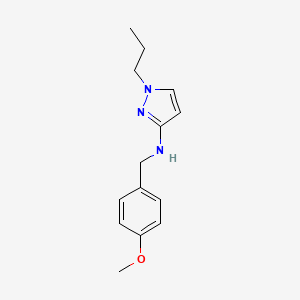

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3O/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12/h4-8,10H,3,9,11H2,1-2H3,(H,15,16) |

InChI Key |

KYQXQZCUXNFFFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction via Cyclocondensation

The foundational step in synthesizing N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine involves constructing the pyrazole ring. This is typically achieved through the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. For this target molecule, propylhydrazine serves as the nitrogen source, reacting with ethyl acetoacetate to form ethyl 1-propyl-1H-pyrazole-3-carboxylate (Figure 1) .

Reaction Conditions :

-

Solvent : Ethanol (anhydrous)

-

Temperature : Reflux (78°C)

-

Time : 6–8 hours

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration. The propyl group is introduced at the N1 position during this step, establishing the core substitution pattern.

Hydrolysis of Ester to Carboxylic Acid

The ester functional group at the pyrazole’s 3-position is hydrolyzed to a carboxylic acid to facilitate subsequent transformations. This is accomplished using alkaline hydrolysis:

Procedure :

-

Dissolve ethyl 1-propyl-1H-pyrazole-3-carboxylate in ethanol.

-

Add aqueous sodium hydroxide (10% w/v) dropwise at room temperature.

-

Acidify with dilute HCl to precipitate 1-propyl-1H-pyrazole-3-carboxylic acid .

Key Considerations :

-

Purification : Recrystallization from ethanol-water mixture.

Carbamate Protection of Amine Precursor

To prevent unwanted side reactions during subsequent alkylation, the carboxylic acid is converted to a tert-butyl carbamate (Boc-protected amine). This involves a Curtius-type rearrangement facilitated by dimethyl azidophosphate (DPPA) and tert-butyl alcohol :

Reaction Setup :

-

Reagents : 1-Propyl-1H-pyrazole-3-carboxylic acid, DPPA, tert-butyl alcohol

-

Solvent : N,N-Dimethylformamide (DMF)

-

Temperature : 100°C

Outcome :

-

Formation of tert-butyl (1-propyl-1H-pyrazol-3-yl)carbamate .

Deprotection to Free Amine

The Boc group is removed under acidic conditions to generate the primary amine:

Procedure :

-

Treat tert-butyl (1-propyl-1H-pyrazol-3-yl)carbamate with 50% trifluoroacetic acid (TFA) in dichloromethane.

-

Stir at room temperature for 2–4 hours.

-

Neutralize with saturated sodium bicarbonate and extract with ethyl acetate .

Yield : ~90% (consistent with deprotection efficiencies in literature) .

N-Alkylation with 4-Methoxybenzyl Group

The final step introduces the 4-methoxybenzyl moiety via alkylation of the free amine. A microwave-assisted Ullmann-type coupling is employed to enhance efficiency:

Optimized Conditions :

-

Reagents : 1-Propyl-1H-pyrazol-3-amine, 4-methoxybenzyl bromide

-

Base : Cesium carbonate (Cs2CO3)

-

Catalyst : Copper(II) bromide (CuBr2)

-

Solvent : DMF

-

Temperature : 190°C (microwave irradiation)

Yield : ~80% (based on analogous arylations) .

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across the synthesis:

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Cyclocondensation | Propylhydrazine, Ethanol | 75 | Byproduct formation from over-alkylation |

| Hydrolysis | NaOH, Ethanol | 85 | pH control during acidification |

| Carbamate Formation | DPPA, tert-Butyl alcohol | 75 | Moisture sensitivity |

| Deprotection | TFA, Dichloromethane | 90 | Handling strong acids |

| Alkylation | Cs2CO3, CuBr2, Microwave | 80 | Optimization of catalyst loading |

Mechanistic Insights and Side Reactions

-

Cyclocondensation : Competing pathways may yield regioisomeric pyrazoles if unsymmetrical β-dicarbonyls are used. Steric effects from the propyl group favor formation of the 1,3-disubstituted product .

-

Alkylation : Over-alkylation to tertiary amines is mitigated by using a bulky base (Cs2CO3) and controlled stoichiometry .

-

Carbamate Stability : The Boc group prevents oxidation of the amine during intermediate steps but requires anhydrous conditions to avoid premature cleavage .

Scalability and Industrial Considerations

Scaling this synthesis necessitates:

-

Continuous Flow Systems : For hydrolysis and alkylation steps to improve heat transfer and reduce reaction times.

-

Catalyst Recovery : Implementing copper scavengers post-alkylation to meet regulatory standards.

-

Cost Optimization : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound differs from analogs in substituent placement and electronic properties. Key comparisons include:

(a) 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives ()

- Substituents : A cyclopropyl group at position 3 and acylated amines at position 5 (e.g., 3,5-dinitrobenzamide or 3-methoxybenzamide groups).

- In contrast, the methoxy group in 9b introduces electron-donating effects, improving solubility .

(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

- Substituents : A pyridine ring at position 1 and a methyl group at position 3.

- The target compound’s 4-methoxybenzyl group may enhance lipophilicity compared to pyridine .

(c) Quinazoline-containing derivatives ()

- Substituents : Complex quinazoline and trifluoromethyl benzamide moieties.

- Impact : These bulky groups increase molecular weight (>500 Da) and may limit bioavailability. The target compound’s simpler structure could favor better pharmacokinetics .

Physicochemical Properties

Data from analogs suggest trends:

The target compound’s ¹H NMR would likely show signals for the 4-methoxybenzyl group (δ ~6.9–7.0 for aromatic protons, δ ~3.8 for -OCH3) and propyl chain (δ ~0.9–1.8) .

Biological Activity

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with a propyl group and a 4-methoxybenzyl moiety, which may enhance its solubility and pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.29 g/mol

- Structure : The compound's structure includes a methoxy group that is expected to influence its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes relevant to disease pathways.

- Receptors : Binding affinity studies suggest it could interact with various biological receptors, influencing cellular responses.

Antitumor Activity

Pyrazole derivatives, including this compound, have been studied for their antitumor properties. Research indicates that certain pyrazole compounds exhibit significant inhibitory activity against cancer-related targets such as BRAF(V600E) and EGFR .

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of pyrazole derivatives, compounds similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines. For instance, one study reported IC50 values of 49.85 μM for related compounds against A549 lung cancer cells .

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties, which are common among pyrazole derivatives. These compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Example | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitumor | N-(4-methoxybenzyl)-1-propyl... | 49.85 | |

| Anti-inflammatory | Various pyrazole derivatives | 10 (TNF-α) | |

| Antimicrobial | 3-cyclopropyl derivatives | Varies |

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is critical for its biological activity. Studies suggest that modifications to the pyrazole ring or the substituents can significantly alter the compound's pharmacological profile .

Comparison with Related Compounds

Comparative studies with other pyrazole derivatives reveal that variations in substituents can lead to distinct biological activities. For example:

- 1-Benzyl-1H-pyrazol-3-amine lacks the propyl group, potentially affecting its reactivity.

- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows different chemical properties due to its distinct substituents.

Q & A

Q. What are the typical synthetic routes for preparing N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine and its derivatives?

The compound is commonly synthesized via nucleophilic substitution or acylation reactions. For example, derivatives are prepared by reacting the parent amine with acid chlorides in dry dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C, followed by room-temperature stirring. Reaction progress is monitored via TLC, and purification involves column chromatography with hexane/ethyl acetate gradients . Modifications to the pyrazole core often involve cyclization or formylation steps, as seen in related pyrazole-amine syntheses .

Q. How is structural characterization of this compound performed?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For example, methoxybenzyl protons resonate at δ 6.95–6.92 (doublets, Hz), while pyrazole NH signals appear at δ 10.51 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 215 [M+H] for a related analog) .

- IR Spectroscopy : Stretching frequencies (e.g., 1683 cm for amide C=O) validate functional groups .

Q. What are the primary applications of this compound in academic research?

Derivatives of this scaffold are explored as antimicrobial agents, with structure-activity relationship (SAR) studies focusing on substituent effects (e.g., electron-withdrawing groups like nitro or methoxy) on bioactivity . Analogous pyrazole-amines also serve as intermediates in synthesizing kinase inhibitors or anxiolytic agents .

Advanced Research Questions

Q. How can low yields in the acylation of this compound be addressed?

Low yields (~17% in some cases) may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalytic Additives : Copper(I) bromide or cesium carbonate can enhance coupling efficiency in Ullmann-type reactions .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates .

- Temperature Control : Gradual warming (e.g., 0°C → RT) minimizes decomposition of acid chlorides .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies (e.g., unexpected C NMR shifts) require cross-validation:

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL or ORTEP-III ) provides unambiguous confirmation of bond lengths and angles. For example, a related N-(4-methoxybenzyl)pyridazin-3-amine structure (Z′ = 4) was resolved via this method .

- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in complex spectra .

Q. What methodologies are used to analyze the antimicrobial SAR of derivatives?

SAR studies employ:

- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains .

- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with bacterial targets like DNA gyrase .

- Electronic Parameter Analysis : Hammett constants (σ) correlate substituent electronic effects with bioactivity trends .

Q. How does crystallographic disorder affect refinement of this compound structures?

Disorder in the methoxybenzyl or propyl groups complicates refinement. Mitigation involves:

- Multi-Component Modeling : Splitting occupancy between disordered conformers.

- Restraints : Applying geometric constraints to bond lengths/angles during SHELXL refinement .

- High-Resolution Data : Collecting data at synchrotron sources (<1.0 Å resolution) reduces ambiguity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.